C.I.Basic Violet 16

描述

C.I.Basic Violet 16 is a useful research compound. Its molecular formula is C23H29ClN2 and its molecular weight is 368.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

C.I. Basic Violet 16, also known as Astrazon Red Violet 3RN, is a synthetic dye belonging to the class of basic dyes. Its vibrant color and solubility in water make it widely used in various applications, including textiles, cosmetics, and biological staining. However, its biological activity has raised concerns regarding its safety and environmental impact.

Toxicological Profile

Research indicates that C.I. Basic Violet 16 exhibits significant toxicological effects. Studies have shown that it can induce genotoxicity, leading to mutations in various bacterial strains such as Salmonella typhimurium and Escherichia coli . The dye has also been linked to DNA damage in mammalian cells, including mouse lymphocytes and human HeLa cells .

Table 1: Genotoxicity of C.I. Basic Violet 16

| Test Organism | Effect | Reference |

|---|---|---|

| Salmonella typhimurium | Mutagenic | |

| Escherichia coli | Mutagenic | |

| Mouse lymphocytes | DNA damage | |

| Human HeLa cells | Chromosomal aberrations |

Carcinogenic Potential

The carcinogenic potential of C.I. Basic Violet 16 has been evaluated in various studies. It has been shown to produce carcinogenic metabolites through oxidative and reductive metabolism, including formaldehyde and other mutagenic compounds . In animal studies, increased incidences of liver tumors were observed in mice exposed to high doses of the dye .

Environmental Impact

The environmental implications of C.I. Basic Violet 16 have been investigated through its adsorption behavior in wastewater treatment processes. Studies demonstrated that montmorillonite clay effectively adsorbs the dye from synthetic wastewater, with adsorption rates influenced by pH, temperature, and initial dye concentration .

Table 2: Adsorption Characteristics of C.I. Basic Violet 16

| Parameter | Effect on Adsorption |

|---|---|

| pH | Increased at higher pH |

| Temperature | Positive correlation |

| Initial dye concentration | Higher concentration increases adsorption rate |

| Ionic strength | Decreased adsorption |

Advanced Oxidation Processes

Recent studies explored the effectiveness of advanced oxidation processes (AOPs) for the degradation of C.I. Basic Violet 16. Photochemical and sonochemical methods showed promising results in decolorization efficiency, with hydroxyl radicals playing a crucial role in the degradation process .

Table 3: Efficiency of AOPs on C.I. Basic Violet 16

| Process | Efficiency |

|---|---|

| UV/H2O2 | High |

| Ultrasonic (US) | Moderate |

| US + H2O2 | High |

Case Study: Wastewater Treatment

In one case study, researchers investigated the use of durian shell as a low-cost biosorbent for removing C.I. Basic Violet 16 from wastewater. The study found that optimal conditions for adsorption included alkaline pH levels and specific dosages of the biosorbent .

Case Study: Forensic Applications

C.I. Basic Violet 16 has also been utilized in forensic science for dye analysis in fibers. Techniques such as thin-layer chromatography (TLC) coupled with Raman spectroscopy provided detailed chemical profiles for identifying dyes in forensic samples .

化学反应分析

Degradation Reactions

BV16 undergoes oxidative degradation in environmental and industrial wastewater treatments. Advanced oxidation processes (AOPs) are widely studied for their efficiency in breaking down the dye’s conjugated structure.

Electro-Activated Persulfate Degradation

In an electro/persulfate (PS) system, BV16 degradation follows pseudo-first-order kinetics () . Hydroxyl radicals () and sulfate radicals () generated from PS activation attack the dye’s methine bonds and aromatic rings.

Optimal Conditions :

| Parameter | Value | Efficiency (BV16 Removal) |

|---|---|---|

| pH | 5 | 95% |

| Voltage | 11.43 V | |

| Persulfate dose | 0.09 g/L | |

| Electrolysis time | 48.5 min |

Under these conditions, 57.14% COD removal is achieved, indicating partial mineralization .

Photochemical and Sonochemical Degradation

Comparative studies of UV/HO and US/HO systems reveal distinct reaction rates :

| Process | Rate Constant (, min) | Half-Life (, min) |

|---|---|---|

| UV/HO | 1.4534 | <2 |

| US/HO | 0.0071 | 90 |

| UV alone | 0.0098 | 60 |

| US alone | 0.0036 | >120 |

Key Findings :

-

UV/H2_22O2_22 achieves 99% decolorization within 8 minutes at optimal HO (17 mM) and pH 4.5 .

-

Sonochemical systems show lower efficiency due to limited radical generation but improve with NaSO additives (up to 2 g/L enhances degradation by 15%) .

Reaction Pathways and Byproducts

LS-MS analysis identifies fragmented aromatic intermediates (e.g., quinones and carboxylic acids) during BV16 degradation . The methine bridge is cleaved first, followed by ring-opening reactions, ultimately yielding low-toxicity byproducts.

Toxicity Reduction :

Stability Under Industrial Conditions

BV16 exhibits moderate stability in high-temperature dyeing (120°C), retaining a yellow hue under tungsten light . Its compatibility value (1.5) and fugitive properties () make it suitable for acrylic fibers but limit its use in polyamide due to poor lightfastness .

属性

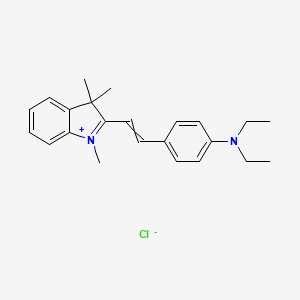

IUPAC Name |

N,N-diethyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N2.ClH/c1-6-25(7-2)19-15-12-18(13-16-19)14-17-22-23(3,4)20-10-8-9-11-21(20)24(22)5;/h8-17H,6-7H2,1-5H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKALEBFTSZCHGU-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C=CC2=[N+](C3=CC=CC=C3C2(C)C)C.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6052320 | |

| Record name | C.I.Basic Violet 16 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6359-45-1 | |

| Record name | Basic Violet 16 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6359-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I.Basic Violet 16 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。